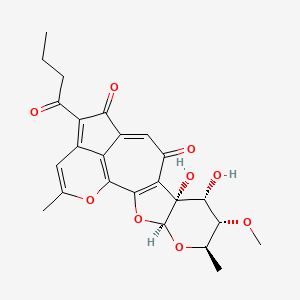

Isatropolone A

Description

This compound has been reported in Streptomyces with data available.

Structure

3D Structure

Properties

Molecular Formula |

C24H24O9 |

|---|---|

Molecular Weight |

456.4 g/mol |

IUPAC Name |

(4S,6R,7S,8R,9R)-15-butanoyl-8,9-dihydroxy-7-methoxy-6,18-dimethyl-3,5,19-trioxapentacyclo[11.6.1.02,10.04,9.016,20]icosa-1(20),2(10),12,15,17-pentaene-11,14-dione |

InChI |

InChI=1S/C24H24O9/c1-5-6-13(25)16-11-7-9(2)31-20-15(11)12(18(16)27)8-14(26)17-21(20)33-23-24(17,29)22(28)19(30-4)10(3)32-23/h7-8,10,19,22-23,28-29H,5-6H2,1-4H3/t10-,19-,22-,23+,24-/m1/s1 |

InChI Key |

GPTONKSPQNETHU-JFTNPKFKSA-N |

Isomeric SMILES |

CCCC(=O)C1=C2C=C(OC3=C2C(=CC(=O)C4=C3O[C@H]5[C@@]4([C@@H]([C@@H]([C@H](O5)C)OC)O)O)C1=O)C |

Canonical SMILES |

CCCC(=O)C1=C2C=C(OC3=C2C(=CC(=O)C4=C3OC5C4(C(C(C(O5)C)OC)O)O)C1=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Isatropolone A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatropolones are a class of bioactive secondary metabolites produced by Streptomyces species, characterized by a unique pentacyclic scaffold containing a tropolone ring. Isatropolone A, in particular, has garnered significant interest due to its potent biological activities, including promising efficacy against the protozoan parasite Leishmania donovani. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for the fermentation of the producing Streptomyces strains, comprehensive methodologies for extraction and purification, and a summary of its chemical and biological properties. This document is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and microbial biotechnology.

Introduction

Natural products from microbial sources, particularly actinomycetes of the genus Streptomyces, have historically been a prolific source of novel therapeutics. Isatropolones represent a fascinating and relatively recent addition to this vast chemical repertoire. First reisolated from Streptomyces Gö66, this compound-C were identified as potent anti-leishmanial agents.[1] These compounds possess a rare tropolone ring, a non-benzenoid aromatic seven-membered ring, which is derived from a type II polyketide biosynthesis pathway.[1][2] The unique 1,5-diketone moiety within their structure allows for interesting chemical reactivity, including the ability to react with amines to form isarubrolones.[2]

Subsequent studies have identified other Streptomyces strains, such as Streptomyces sp. CPCC 204095, as producers of isatropolones and related compounds.[3] Research into these molecules has not only focused on their biological activities, which also include the induction of autophagy in human cancer cell lines, but also on their intriguing biosynthesis and the potential for yield improvement through genetic engineering.[4][5] This guide consolidates the available technical information to facilitate further research and development of this compound and its analogs.

Discovery and Producing Organisms

This compound was reisolated from the bacterium Streptomyces Gö66.[1] Another well-characterized producer of isatropolones is Streptomyces sp. CPCC 204095.[3] The biosynthesis of isatropolones proceeds through a type II polyketide synthase (PKS) pathway, with the characteristic tropolone ring being formed via complex oxidative rearrangement of a poly-β-ketoacyl intermediate.[1] The biosynthetic gene cluster contains key enzymes responsible for the formation of the core scaffold. Within this pathway, 7,12-dihydroisatropolone C has been identified as a direct precursor to Isatropolone C, which can be spontaneously oxidized to the final product.[6][7] The regulatory cascade for isatropolone biosynthesis in Streptomyces sp. CPCC 204095 involves at least two SARP family regulators, IsaF and IsaJ, which control the expression of the biosynthetic genes.[5]

Experimental Protocols

Fermentation of Streptomyces sp. CPCC 204095

This protocol describes a solid-state fermentation method for the production of isatropolones.

3.1.1. Sporulation Medium and Conditions

-

Medium Composition:

-

Soluble Starch: 1.0%

-

Yeast Extract: 0.4%

-

Malt Extract: 1.0%

-

Glucose: 0.4%

-

Agar: 1.5%

-

-

Procedure:

-

Thaw a frozen stock of Streptomyces sp. CPCC 204095 spores.

-

Inoculate the spores onto the sporulation medium in Petri dishes.

-

Incubate at 28 °C for 7 days to allow for sporulation.[3]

-

3.1.2. Fermentation Medium and Conditions

-

Medium Composition:

-

Yeast Extract: 0.4%

-

Malt Extract: 2.5%

-

Glucose: 0.4%

-

Soybean Cake: 0.6%

-

Agar: 1.5%

-

-

Procedure:

-

Collect fresh spores from the sporulation plates.

-

Spread the spores onto the fermentation medium plates.

-

Incubate at 28 °C for 30–36 hours for the production of isatropolones.[3]

-

Extraction and Isolation of this compound

The following protocol outlines the extraction and purification of isatropolones from the solid-state fermentation culture.

3.2.1. Extraction

-

Collect the agar culture (e.g., 5 liters) from the fermentation plates.[3]

-

Extract the culture twice with an equal volume of ethyl acetate (EtOAc).[3]

-

Combine the organic layers.

-

Dry the combined organic extract under vacuum to yield a crude residue.[3]

3.2.2. Purification

-

Silica Gel Column Chromatography:

-

Load the crude residue onto a preparative silica gel column.

-

Elute the column with a stepwise gradient of methanol (MeOH) in dichloromethane (CH₂Cl₂). A typical gradient might be:

-

100% CH₂Cl₂

-

1% MeOH in CH₂Cl₂

-

2% MeOH in CH₂Cl₂

-

Increasing concentrations as needed to elute the compounds of interest.

-

-

Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Reversed-Phase HPLC:

-

Pool the fractions containing the desired isatropolone.

-

Perform further purification using a reversed-phase HPLC column (e.g., C18) with a suitable mobile phase, such as a gradient of acetonitrile in water, to obtain pure this compound.

-

Data Presentation

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, including high-resolution mass spectrometry (HR-MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[1]

| Property | Data for this compound |

| Molecular Formula | C₂₄H₂₄O₉ |

| HR-MS (m/z) | [M+H]⁺ |

| ¹H NMR | Refer to Cai et al., 2017 for detailed spectral data. |

| ¹³C NMR | Refer to Cai et al., 2017 for detailed spectral data. |

Note: Detailed ¹H and ¹³C NMR data can be found in the supporting information of the primary literature by Cai et al., Angew. Chem. Int. Ed. 2017, 56, 4945–4949.

Biological Activity and Production Yields

| Parameter | Value | Reference |

| IC₅₀ against Leishmania donovani | 0.5 µM | [4] |

| IC₅₀ in L6 cells (cytotoxicity) | 89.8 µM | [4] |

| Production Yield (Wild-Type S. sp. CPCC 204095) | Variable, typically low | [5] |

| Production Yield (Engineered S. sp. CPCC 204095) | Up to 980.8 mg/L | [5] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound production and characterization.

Proposed Autophagy Induction Pathway

Isatropolones have been shown to induce autophagy in human HepG2 cells. The precise signaling cascade is still under investigation, but it is known to involve the modulation of key autophagy-related proteins (ATGs).

Caption: Proposed mechanism of this compound-induced autophagy.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential, particularly in the context of anti-parasitic drug discovery. The methodologies for its production from Streptomyces are well-established, and recent advances in genetic engineering have demonstrated the feasibility of achieving high production titers. This technical guide provides a comprehensive resource for researchers aiming to work with this fascinating molecule, from its microbial production to its purification and biological evaluation. Further studies are warranted to fully elucidate its mechanism of action in both parasitic and mammalian cells, which will be crucial for its potential development into a clinical candidate.

References

- 1. Structure and Biosynthesis of Isatropolones, Bioactive Amine-Scavenging Fluorescent Natural Products from Streptomyces Gö66 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Dihydroisatropolone C from Streptomyces and Its Implication in Tropolone-Ring Construction for Isatropolone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]

Elucidating the Isatropolone A Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatropolones are a class of bioactive natural products with a distinctive tropolone ring system, exhibiting promising therapeutic potential, including potent activity against Leishmania donovani.[1] This technical guide provides an in-depth exploration of the elucidation of the Isatropolone A biosynthesis pathway, consolidating key findings from foundational research. It is designed to serve as a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug development, offering a detailed overview of the genetic basis, enzymatic transformations, and experimental methodologies employed in unraveling this complex pathway. The guide includes a summary of the biosynthetic gene cluster, a proposed step-by-step enzymatic pathway, detailed experimental protocols for key validation studies, and quantitative data where available, presented in a clear, structured format to facilitate understanding and further research in this area.

Introduction

This compound, a member of the isatropolone family of natural products, is produced by actinomycetes, notably Streptomyces Gö66 and Streptomyces sp. CPCC 204095. These compounds are characterized by a rare tropolone ring, a seven-membered aromatic system, which is a feature of several bioactive natural products. The elucidation of the this compound biosynthetic pathway is crucial for understanding the enzymatic machinery responsible for the formation of this unique chemical scaffold and for enabling synthetic biology approaches to produce novel analogs with improved therapeutic properties. This guide synthesizes the current understanding of the this compound biosynthesis, from the identification of the gene cluster to the characterization of key enzymatic steps and regulatory elements.

The Isatropolone Biosynthetic Gene Cluster

The biosynthesis of isatropolones is orchestrated by a dedicated biosynthetic gene cluster (BGC), which has been identified in Streptomyces Gö66 (the ist cluster) and Streptomyces sp. CPCC 204095 (the isa cluster).[2] These clusters harbor the genes encoding all the necessary enzymatic machinery for the synthesis of the isatropolone core structure from simple metabolic precursors.

Table 1: Key Genes in the Isatropolone Biosynthetic Gene Cluster and Their Proposed Functions

| Gene | Proposed Function |

| istG-R / isaG-R | Core polyketide synthase (PKS) responsible for the assembly of the polyketide backbone. |

| Oxygenases | A set of oxygenase genes are essential for the complex oxidative rearrangement that forms the tropolone ring. |

| Glycosyltransferase | Involved in the attachment of a sugar moiety to the isatropolone aglycone. |

| isaF | A pathway-specific activator (SARP family regulator) that controls the transcription of the entire biosynthetic gene cluster.[3] |

| isaJ | A SARP family regulator that specifically upregulates the expression of isaS.[3] |

| isaS | A cytochrome P450 monooxygenase responsible for the conversion of this compound to Isatropolone C.[3] |

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a type II polyketide synthase (PKS) pathway, followed by a series of complex oxidative rearrangements to form the characteristic tropolone ring.

Caption: Proposed biosynthetic pathway of this compound.

The pathway commences with the iterative condensation of acetate units by the type II PKS to form a linear poly-β-ketoacyl intermediate. This intermediate undergoes intramolecular cyclization and subsequent complex oxidative rearrangements, catalyzed by a series of oxygenases, to construct the tropolone ring. A key intermediate in this process is 7,12-dihydroisatropolone C (H2ITC), which is the physiological precursor of Isatropolone C and suggests a dihydrotropolone-ring construction in the biosynthesis.[4] The final steps involve tailoring reactions, including glycosylation, to yield the mature this compound molecule.

Quantitative Data

While detailed quantitative data such as enzyme kinetics for the this compound biosynthetic enzymes are not extensively available in the public domain, the following table illustrates the type of data that is crucial for a comprehensive understanding and for metabolic engineering efforts. The values presented are hypothetical and serve as a template for future research.

Table 2: Illustrative Enzyme Kinetic Parameters for Key Biosynthetic Steps

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| IsaG-R (PKS) | Malonyl-CoA | Data not available | Data not available | Data not available |

| Oxygenase 1 | Bicyclic Intermediate | Data not available | Data not available | Data not available |

| IsaS (P450) | This compound | Data not available | Data not available | Data not available |

Table 3: Illustrative Precursor Incorporation Rates from Isotopic Labeling Studies

| Labeled Precursor | This compound Moiety | Isotopic Enrichment (%) |

| [1-13C]Acetate | Polyketide backbone | Data not available |

| [13CH3]Methionine | - | Data not available |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Gene Knockout and Heterologous Expression

Objective: To functionally characterize the roles of individual genes within the isa biosynthetic gene cluster.

Caption: Workflow for gene knockout experiments.

Protocol for Gene Deletion in Streptomyces sp. CPCC 204095

-

Construction of the Knockout Plasmid:

-

Amplify the upstream and downstream flanking regions (approx. 1.5-2.0 kb each) of the target gene from the genomic DNA of Streptomyces sp. CPCC 204095 using high-fidelity PCR.

-

Clone the amplified fragments into a temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139) on either side of a resistance cassette (e.g., apramycin resistance).

-

Verify the construct by restriction digestion and Sanger sequencing.

-

-

Intergeneric Conjugation:

-

Introduce the knockout plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

-

Grow the E. coli donor strain and the Streptomyces sp. CPCC 204095 recipient strain to mid-log phase.

-

Mix the donor and recipient cells and plate them on a suitable medium (e.g., MS agar) for conjugation.

-

Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants) after 16-20 hours of incubation.

-

-

Selection of Double Crossover Mutants:

-

Subculture the exconjugants on a medium containing the selection marker for the knockout cassette.

-

Screen for colonies that have lost the vector backbone marker (e.g., by replica plating on a medium with and without the vector-associated antibiotic).

-

-

Verification of Gene Deletion:

-

Confirm the gene deletion in the putative mutants by PCR using primers flanking the deleted region and internal to the gene.

-

Further verify the deletion by Southern blot analysis or whole-genome sequencing.

-

Protocol for Heterologous Expression in Streptomyces lividans

-

Cloning of the Biosynthetic Genes:

-

Amplify the desired gene or sub-cluster (e.g., istG-R) from the genomic DNA of Streptomyces Gö66.

-

Clone the amplified fragment into an integrative Streptomyces expression vector (e.g., pSET152) under the control of a strong constitutive promoter (e.g., ermEp*).

-

-

Transformation of Streptomyces lividans :

-

Introduce the expression plasmid into S. lividans protoplasts via PEG-mediated transformation or into spores via intergeneric conjugation.

-

Select for transformants using an appropriate antibiotic.

-

-

Fermentation and Metabolite Analysis:

-

Cultivate the recombinant S. lividans strain in a suitable production medium.

-

Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).

-

Analyze the crude extract by HPLC and LC-MS/MS to detect the production of the expected metabolites.

-

Isotopic Labeling Experiments

Objective: To determine the metabolic precursors of the isatropolone backbone.

Caption: Workflow for isotopic labeling experiments.

Protocol for [1-13C]Acetate Feeding

-

Culture Preparation:

-

Inoculate Streptomyces Gö66 into a seed culture medium and grow for 2-3 days.

-

Inoculate a production medium with the seed culture.

-

-

Precursor Feeding:

-

After a specific period of growth (e.g., 24 hours), add a sterile solution of [1-13C]sodium acetate to the culture to a final concentration of 50-100 mM.

-

-

Fermentation and Extraction:

-

Continue the fermentation for an additional 3-5 days.

-

Harvest the culture and extract the metabolites as described previously.

-

-

Analysis of Isotopic Enrichment:

-

Purify this compound from the extract using chromatographic techniques (e.g., HPLC).

-

Analyze the purified compound by high-resolution mass spectrometry to determine the mass shift and fragmentation pattern, which will indicate the incorporation of the 13C label.

-

Perform 13C-NMR spectroscopy to determine the specific positions of label incorporation.

-

In Vitro Enzyme Assays

Objective: To characterize the biochemical function and kinetics of a specific biosynthetic enzyme.

Protocol for a Putative Oxygenase Assay

-

Enzyme Expression and Purification:

-

Clone the gene encoding the putative oxygenase into an E. coli expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).

-

Express the protein in an appropriate E. coli strain (e.g., BL21(DE3)) by inducing with IPTG.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, the putative substrate (if known and available), a suitable buffer, and any necessary cofactors (e.g., NADPH, FAD, Fe(II), α-ketoglutarate).

-

Initiate the reaction by adding the enzyme or substrate.

-

Incubate the reaction at an optimal temperature for a defined period.

-

Quench the reaction (e.g., by adding an organic solvent).

-

-

Product Analysis:

-

Analyze the reaction mixture by LC-MS/MS to detect the formation of the expected product.

-

For kinetic analysis, vary the substrate concentration and measure the initial reaction rates to determine Km and kcat values.

-

Conclusion

The elucidation of the this compound biosynthetic pathway has provided significant insights into the generation of this unique and therapeutically promising class of natural products. The identification of the biosynthetic gene cluster and the characterization of key enzymatic steps, including the type II PKS and the complex oxidative rearrangement machinery, have laid the groundwork for future research. The application of genetic manipulation techniques, isotopic labeling studies, and in vitro enzyme assays has been instrumental in piecing together this intricate biosynthetic puzzle.

This technical guide provides a comprehensive overview of the current knowledge and the experimental approaches used to unravel the this compound biosynthesis. It is intended to be a valuable resource for researchers aiming to further explore this pathway, engineer novel isatropolone analogs, or apply similar methodologies to the study of other complex natural product biosynthetic pathways. Future work should focus on obtaining detailed kinetic data for the biosynthetic enzymes and on the in vitro reconstitution of the entire pathway to fully understand the molecular mechanisms at play.

References

- 1. Recombinant polyketide synthesis in Streptomyces: engineering of improved host strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Validation of an LC-MS/MS Assay for the Quantitation of MO-OH-Nap Tropolone in Mouse Plasma: Application to In Vitro and In Vivo Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Spectroscopic Profile of Isatropolone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isatropolone A, a bioactive natural product isolated from Streptomyces sp. Gö66. The following sections detail its High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) data, along with the experimental protocols utilized for their acquisition. This information is critical for the unambiguous identification and characterization of this compound in drug discovery and natural product research.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS analysis provides the accurate mass of this compound, which is essential for determining its elemental composition.

| Parameter | Observed Value | Calculated Value | Deviation (ppm) | Molecular Formula |

| [M+H]⁺ | Data not publicly available | Calculated based on proposed structure | - | C₂₄H₂₄O₁₀ |

| [M+Na]⁺ | Data not publicly available | Calculated based on proposed structure | - | C₂₄H₂₄NaO₁₀ |

Note: The exact experimental values for the observed mass are typically found in the supplementary information of the primary isolation paper. Researchers should refer to the original publication for these precise figures.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the detailed chemical structure of this compound. The ¹H (proton) and ¹³C (carbon) NMR data provide information about the chemical environment and connectivity of each atom in the molecule.

¹H NMR Data (Frequency, Solvent)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| e.g., H-1 | x.xx | d | x.x |

| ... | Data not publicly available in summarized format | ... | ... |

¹³C NMR Data (Frequency, Solvent)

| Position | Chemical Shift (δ, ppm) |

| e.g., C-1 | xxx.x |

| ... | Data not publicly available in summarized format |

Note: The complete and assigned ¹H and ¹³C NMR data for this compound would be available in the supporting information of the discovery paper: "Structure and Biosynthesis of Isatropolones, Bioactive Amine-Scavenging Fluorescent Natural Products from Streptomyces Gö66".

Experimental Protocols

The following are generalized experimental protocols for the acquisition of HRMS and NMR data, based on standard practices in natural product chemistry. For the specific parameters used for this compound, consultation of the original research article is recommended.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Mass spectra are acquired in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

-

Data Analysis: The acquired mass spectrum is processed to determine the accurate mass of the parent ion. This value is then used to calculate the elemental composition using software that considers the isotopic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is performed to acquire the proton spectrum.

-

¹³C NMR: A proton-decoupled experiment is run to obtain a spectrum with single lines for each unique carbon atom.

-

2D NMR: Additional experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically performed to establish the connectivity between protons and carbons and to fully assign the structure.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Unveiling the Bioactivity of Isatropolone A: A Technical Guide to its Screening

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activity screening of Isatropolone A, a fluorescent natural product with significant therapeutic potential. This document outlines the key biological activities of this compound, presents quantitative data in a clear and comparative format, and provides detailed experimental protocols for the cited assays.

Core Biological Activities

This compound has demonstrated potent biological activity in two key areas: as an anti-leishmanial agent and as an inducer of autophagy.

Anti-leishmanial Activity

This compound exhibits potent activity against the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis.[1] Its efficacy is comparable to that of the clinically used oral drug, miltefosine.[1]

Autophagy Induction

In addition to its anti-parasitic properties, this compound and its derivatives have been shown to induce autophagy in human cancer cell lines, such as HepG2.[1] Autophagy is a cellular process of self-degradation that plays a critical role in cellular homeostasis and has been implicated in both cancer cell survival and death, making its modulation a key area of interest in oncology research.

Quantitative Bioactivity Data

The following table summarizes the key quantitative data for the biological activity of this compound.

| Compound | Biological Activity | Cell Line/Organism | IC50 | CC50 | Selectivity Index (SI) | Reference |

| This compound | Anti-leishmanial | Leishmania donovani | 0.5 µM | Not Reported | Not Reported | [1] |

| Miltefosine (Control) | Anti-leishmanial | Leishmania donovani | 0.3 µM | Not Reported | Not Reported | [1] |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. CC50: The half maximal cytotoxic concentration, representing the concentration of a drug that kills 50% of cells in vitro. Selectivity Index (SI): The ratio of CC50 to IC50, indicating the therapeutic window of a compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the screening of this compound.

Anti-leishmanial Activity Assay against Leishmania donovani

This protocol outlines the in vitro screening of compounds against the promastigote stage of Leishmania donovani.

a. Materials and Reagents:

-

Leishmania donovani promastigotes

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound (test compound)

-

Miltefosine (positive control)

-

Resazurin solution

-

96-well microtiter plates

-

Incubator (26°C)

-

Spectrophotometer or fluorometer

b. Experimental Procedure:

-

Parasite Culture: Culture Leishmania donovani promastigotes in RPMI-1640 medium supplemented with 10% FBS at 26°C.

-

Compound Preparation: Prepare a stock solution of this compound and miltefosine in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

-

Assay Setup: Seed the 96-well plates with a suspension of L. donovani promastigotes.

-

Compound Addition: Add the serially diluted compounds to the wells. Include wells with untreated parasites (negative control) and a vehicle control (solvent alone).

-

Incubation: Incubate the plates at 26°C for 72 hours.

-

Viability Assessment: Add resazurin solution to each well and incubate for another 4-6 hours. Measure the fluorescence or absorbance to determine parasite viability.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of parasite inhibition against the compound concentration.

Autophagy Induction Assay in HepG2 Cells

This protocol describes a method to assess the induction of autophagy in the human hepatocellular carcinoma cell line, HepG2.

a. Materials and Reagents:

-

HepG2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

-

This compound (test compound)

-

Rapamycin (positive control)

-

Autophagy inhibitors (e.g., 3-methyladenine, chloroquine)

-

Antibodies for Western blotting (e.g., anti-LC3B, anti-p62)

-

Fluorescent dyes for imaging (e.g., monodansylcadaverine - MDC)

-

6-well plates and 96-well plates

-

Incubator (37°C, 5% CO2)

-

Western blotting and fluorescence microscopy equipment

b. Experimental Procedure (Western Blotting):

-

Cell Culture: Culture HepG2 cells in DMEM with 10% FBS at 37°C in a 5% CO2 atmosphere.

-

Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Include untreated and positive controls.

-

Cell Lysis: Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each sample.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against LC3B and p62.

-

Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection.

-

Analysis: Analyze the band intensities to determine the ratio of LC3-II to LC3-I and the levels of p62, which are markers of autophagy induction.

Cytotoxicity Assay

This protocol details a standard method for evaluating the cytotoxicity of a compound against a mammalian cell line.

a. Materials and Reagents:

-

Mammalian cell line (e.g., HepG2, Vero cells)

-

Appropriate cell culture medium with 10% FBS

-

This compound (test compound)

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

b. Experimental Procedure:

-

Cell Seeding: Seed the 96-well plates with the chosen mammalian cell line and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 24-72 hours.

-

Viability Staining: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway

The induction of autophagy by various stimuli often involves the modulation of key signaling pathways. One of the central pathways regulating autophagy is the PI3K/Akt/mTOR pathway. While the specific interaction of this compound with this pathway requires further investigation, a generalized diagram of this pathway is presented below.

This technical guide serves as a foundational resource for researchers interested in the biological activities of this compound. Further investigation is warranted to fully elucidate its mechanism of action and to determine its full therapeutic potential.

References

Isatropolone A and the Tropolone Scaffold: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatropolones are a class of complex natural products featuring a unique pentacyclic structure fused to a tropolone ring. Isatropolone A, in particular, has garnered significant interest due to its potent biological activities, most notably its efficacy against the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of isatropolones and the broader class of tropolone-containing compounds. While extensive SAR studies on synthetic analogs of this compound are not yet widely available in the public domain, this document synthesizes the existing data on natural isatropolones and related tropolone derivatives to elucidate key structural features governing their biological effects. This guide also includes detailed experimental protocols for relevant biological assays and visualizations of key signaling pathways to aid researchers in the ongoing exploration of this promising chemical scaffold.

Introduction to Isatropolones

Isatropolones are secondary metabolites produced by Streptomyces species, characterized by a complex pentacyclic scaffold incorporating a seven-membered tropolone ring.[1] This unique structural feature is responsible for their diverse biological activities, which range from antiprotozoal and autophagic induction to potential applications in managing oxidative stress-related conditions.[1][2] The tropolone moiety, a non-benzenoid aromatic system, is known to be a pharmacologically active functional group, and its presence in the isatropolone core structure is central to its biological profile.[1]

Core Structure

The isatropolone scaffold consists of a fused cyclopentadienone-tropolone-oxacyclohexadiene tricyclic system, further functionalized with a deoxysugar moiety.[1] The key structural features of this compound include the tropolone ring, the pentacyclic core, and the attached sugar. Understanding how modifications to each of these components affect biological activity is the primary goal of SAR studies.

Biological Activities of Natural Isatropolones

The primary biological activities reported for natural isatropolones are their antileishmanial effects and their ability to induce autophagy.

Antileishmanial Activity

This compound has demonstrated potent activity against Leishmania donovani, with an inhibitory concentration (IC50) comparable to the clinically used drug miltefosine.[2] This activity highlights the potential of the isatropolone scaffold in the development of new treatments for leishmaniasis, a neglected tropical disease.

Autophagy Induction

Isatropolone C and its spontaneously formed dimer, di-isatropolone C, have been shown to induce autophagy in human hepatoma (HepG2) cells.[1][3] Autophagy is a cellular process of degradation and recycling of cellular components, and its modulation has therapeutic implications in various diseases, including cancer and neurodegenerative disorders.

Structure-Activity Relationship (SAR) Studies

While a comprehensive SAR study on a large library of synthetic this compound analogs is not yet available in the literature, we can infer preliminary SAR insights from the data on natural isatropolones and related tropolone derivatives.

SAR of Natural Isatropolones

The following table summarizes the known quantitative data for the biological activity of natural isatropolones.

| Compound | Structure | Biological Activity | Target/Cell Line | IC50/EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |

| This compound | [Insert Image of this compound structure here] | Antileishmanial | Leishmania donovani | 0.5[2] | 89.8 (L6 cells)[2] | 179.6 |

| Isatropolone C | [Insert Image of Isatropolone C structure here] | Autophagy Induction | HepG2 cells | Not Reported | Not Reported | Not Reported |

| di-Isatropolone C | [Insert Image of di-Isatropolone C structure here] | Autophagy Induction | HepG2 cells | Not Reported | Not Reported | Not Reported |

Key Observations:

-

The potent antileishmanial activity of this compound establishes the isatropolone scaffold as a promising starting point for drug discovery.

-

The high selectivity index of this compound suggests that its toxicity towards mammalian cells is significantly lower than its activity against the parasite.

-

The dimerization of Isatropolone C to form di-isatropolone C appears to retain the autophagy-inducing activity, suggesting that the core pharmacophore for this activity is present in both the monomer and the dimer.[1][3]

SAR of Other Tropolone-Containing Compounds

Studies on other tropolone derivatives provide valuable insights into the general SAR of this chemical class. The following table summarizes data from representative studies.

| Compound Class | Representative Structure | Biological Activity | Key SAR Findings |

| Benzotropolones | [Insert Image of a Benzotropolone structure here] | Autophagy Inhibition (Atg4B) | Modifications at various positions on the benzotropolone ring system significantly impact inhibitory activity.[4] |

| Dehydrodieugenol B Analogs | [Insert Image of a Dehydrodieugenol B analog structure here] | Antileishmanial | The presence and position of polar functionalities, such as morpholine or piperidine groups, on the side chains are crucial for activity. Saturation or removal of allyl groups generally leads to a loss of activity.[5] |

| 7-Substituted β-Thujaplicin Derivatives | [Insert Image of a 7-substituted β-thujaplicin derivative here] | Neuroprotection | The introduction of a piperazine moiety at the 7-position of the tropolone ring was found to be essential for neuroprotective activity against oxidative stress.[6] |

General Inferences for the Tropolone Scaffold:

-

The tropolone ring is a versatile scaffold whose biological activity can be tuned by substitutions at various positions.

-

The introduction of polar groups can enhance the activity of tropolone derivatives, as seen in the dehydrodieugenol B analogs.[5]

-

Specific heterocyclic substituents can confer distinct biological activities, such as the neuroprotective effects of piperazine-substituted β-thujaplicins.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of isatropolones and their analogs.

Synthesis of Tropolone Derivatives (General Example)

The following is a general procedure for the synthesis of certain tropolone derivatives, which can be adapted for the synthesis of isatropolone analogs with appropriate modifications.

Synthesis of 7-substituted β-thujaplicin derivatives:

-

Starting Material: β-thujaplicin (hinokitiol).

-

Reaction: Nucleophilic aromatic substitution.

-

Procedure: To a solution of β-thujaplicin in a suitable solvent (e.g., anhydrous THF), add a base (e.g., sodium hydride) at 0°C. Stir the mixture for 30 minutes. Add the desired heterocyclic halide (e.g., 1-(2-chloroethyl)piperidine hydrochloride) and allow the reaction to warm to room temperature and stir for 24 hours.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antileishmanial Assay

Cell Culture:

-

Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 26°C.

-

Murine macrophages (e.g., J774A.1) are maintained in RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin at 37°C in a 5% CO2 atmosphere.

Assay Protocol:

-

Seed macrophages in 96-well plates and allow them to adhere overnight.

-

Infect the macrophages with stationary-phase L. donovani promastigotes at a ratio of 10:1 (parasites:macrophage) for 4 hours.

-

Wash the cells to remove non-internalized promastigotes.

-

Add fresh medium containing serial dilutions of the test compounds (this compound analogs) and a positive control (e.g., miltefosine).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Fix the cells with methanol and stain with Giemsa stain.

-

Determine the number of amastigotes per 100 macrophages by light microscopy.

-

Calculate the IC50 value, which is the concentration of the compound that reduces the number of amastigotes by 50% compared to the untreated control.

Cytotoxicity Assay (MTT Assay)

Cell Culture:

-

Use a mammalian cell line (e.g., L6 rat skeletal myoblasts or HepG2 human hepatoma cells) cultured in appropriate medium supplemented with 10% FBS, penicillin, and streptomycin at 37°C in a 5% CO2 atmosphere.

Assay Protocol:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Add fresh medium containing serial dilutions of the test compounds.

-

Incubate the plates for 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Autophagy Induction Assay (Western Blot)

Cell Culture and Treatment:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS, penicillin, and streptomycin at 37°C in a 5% CO2 atmosphere.

-

Treat the cells with the test compounds for the desired time period.

Protocol:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against autophagy markers (e.g., LC3B, p62/SQSTM1, ATG5, ATG7) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Mandatory Visualizations

Signaling Pathway

Caption: Proposed signaling pathway for autophagy induction by Isatropolone C.

Experimental Workflow

Caption: General experimental workflow for screening this compound analogs for antileishmanial activity.

Conclusion and Future Directions

This compound represents a promising natural product scaffold for the development of new therapeutic agents, particularly for the treatment of visceral leishmaniasis. The available data on natural isatropolones and related tropolone-containing compounds provide a foundational understanding of the structure-activity relationships governing their biological effects. The potent antileishmanial activity of this compound, coupled with its high selectivity index, underscores the value of this scaffold.

Future research should focus on the systematic synthesis and biological evaluation of this compound analogs to establish a comprehensive SAR. Key areas for modification include:

-

The Tropolone Ring: Introduction of various substituents to probe the effects of electronics and sterics on activity.

-

The Pentacyclic Core: Simplification or modification of the core structure to identify the minimal pharmacophore and improve synthetic accessibility.

-

The Deoxysugar Moiety: Variation of the sugar unit to investigate its role in target recognition and pharmacokinetic properties.

A detailed understanding of the mechanism of action of this compound against Leishmania donovani and the specific molecular targets involved in its autophagy-inducing effects will be crucial for rational drug design. The experimental protocols and workflows provided in this guide offer a framework for researchers to further explore the therapeutic potential of this fascinating class of natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Di-Isatropolone C, a Spontaneous Isatropolone C Dimer Derivative with Autophagy Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of novel benzotropolones as Atg4B inhibiting autophagy blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ora.ox.ac.uk [ora.ox.ac.uk]

- 6. Synthesis of tropolone derivatives and evaluation of their in vitro neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: In Silico Prediction of Isatropolone A Targets

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines a comprehensive in silico strategy for identifying and validating the molecular targets of Isatropolone A, a natural product with known anti-leishmanial and autophagy-inducing activities.

Introduction to this compound and the Challenge of Target Identification

This compound is a fascinating secondary metabolite produced by Streptomyces species, belonging to a rare class of non-benzenoid aromatic compounds.[1] It possesses a unique fused cyclopentadienone-tropolone-oxacyclohexadiene tricyclic moiety.[2][3][4] Preclinical studies have demonstrated its potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis, with efficacy comparable to the oral drug miltefosine.[1][3][5][6] Additionally, isatropolones, in general, have been shown to induce autophagy in human cell lines.[2][3][7]

Despite these promising biological activities, the specific molecular targets of this compound remain unelucidated. Identifying these targets is a critical step in understanding its mechanism of action, optimizing its therapeutic potential, and assessing any potential off-target effects. This guide details a systematic, in silico-driven workflow to predict and subsequently validate the protein targets of this compound.

In Silico Target Prediction: A Multi-pronged Approach

Given the lack of known targets, a combination of ligand-based and structure-based in silico methods is recommended.[8][9][10] This dual approach leverages both the chemical structure of this compound and the biological context of its known activities.

Ligand-Based Target Prediction

This approach is founded on the principle of chemical similarity: molecules with similar structures are likely to bind to similar protein targets.[8][9]

-

Methodology:

-

Chemical Similarity Searching: The 2D and 3D structure of this compound will be used as a query to search against chemical databases of bioactive molecules with known targets (e.g., ChEMBL, PubChem). Similarity metrics such as Tanimoto coefficient will be used to identify compounds with high structural resemblance.

-

Pharmacophore Modeling: A 3D pharmacophore model will be generated based on the key chemical features of this compound (e.g., hydrogen bond donors/acceptors, hydrophobic regions). This model will then be used to screen virtual compound libraries to identify molecules that share these features, and by extension, may share similar targets.

-

Machine Learning Models: Pre-trained machine learning models that predict protein targets based on chemical structure can also be employed. These models have been trained on vast datasets of compound-target interactions.

-

Structure-Based Target Prediction (Reverse Docking)

This "reverse" paradigm aims to find targets for a compound rather than compounds for a target.[10] It involves docking the 3D structure of this compound against a large library of protein structures.

-

Methodology:

-

Target Library Preparation: A curated library of 3D protein structures will be assembled. This library should be enriched with proteins known to be involved in:

-

Leishmania donovani survival and pathogenesis (e.g., enzymes in key metabolic pathways, proteasome components).[3]

-

The mammalian autophagy pathway (e.g., ATG proteins, PI3K complexes).

-

-

Molecular Docking Simulation: this compound will be computationally docked into the binding sites of each protein in the library. The docking simulations will predict the binding conformation and estimate the binding affinity (docking score).

-

Hit Prioritization: Proteins that show favorable docking scores and form plausible intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with this compound will be prioritized as high-confidence potential targets.

-

Proposed Workflow for Target Identification and Validation

The following diagram illustrates a logical workflow from initial in silico prediction to experimental validation.

References

- 1. Engineering Streptomyces sp. CPCC 204095 for the targeted high-level production of this compound by elucidating its pathway-specific regulatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Di-Isatropolone C, a Spontaneous Isatropolone C Dimer Derivative with Autophagy Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Di-Isatropolone C, a Spontaneous Isatropolone C Dimer Derivative with Autophagy Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure and Biosynthesis of Isatropolones, Bioactive Amine-Scavenging Fluorescent Natural Products from Streptomyces Gö66 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isatropolone/isarubrolone Cm from Streptomyces with biological activity of inducing incomplete autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Application Notes and Protocols for Isatropolone A

For Researchers, Scientists, and Drug Development Professionals

Note on Total Synthesis: As of the latest literature review, a complete chemical total synthesis of Isatropolone A has not been reported. The complex, polycyclic structure of this compound, featuring a fused cyclopentadienone-tropolone-oxacyclohexadiene tricyclic moiety and a deoxysugar component, presents a significant synthetic challenge.[1] Current knowledge is primarily derived from its isolation from Streptomyces Gö66 and extensive studies into its biosynthetic pathway.[2][3]

These notes provide detailed protocols for established synthetic methodologies to construct the core tropolone ring, a key structural feature of this compound. Additionally, an overview of the elucidated biosynthetic pathway is presented, which may serve as a blueprint for future synthetic strategies.

Part 1: Chemical Synthesis Methodologies for the Tropolone Core

The tropolone ring is a non-benzenoid aromatic system that requires specialized synthetic approaches. The most common and effective strategies involve cycloaddition reactions to build the seven-membered ring or the ring expansion of six-membered carbocyclic precursors.[4][5]

[5+2] Cycloaddition Strategy via Oxidopyrylium Ylides

The [5+2] cycloaddition between an oxidopyrylium ylide and an alkyne or alkene is a powerful and versatile method for constructing the tropolone skeleton, providing access to highly functionalized and polyoxygenated derivatives.[6][7]

Experimental Protocol: Synthesis of a 3,7-Dimethoxytropolone Derivative

This protocol is adapted from a general strategy for synthesizing polyoxygenated tropolones.[6]

Step 1: Oxidopyrylium Ylide Dimer Cycloaddition

-

To a solution of an iodoalkyne (1.0 equivalent) in a suitable solvent such as toluene, add the oxidopyrylium ylide dimer (1.0 equivalent).

-

Heat the reaction mixture at 70-100 °C and monitor by TLC until the starting materials are consumed.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the resulting cycloadduct by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Step 2: Methanol Solvolysis

-

Dissolve the purified cycloadduct (1.0 equivalent) in methanol.

-

Add 4-dimethylaminopyridine (DMAP) (1.2 equivalents).

-

Stir the reaction at room temperature for 12-24 hours.

-

Concentrate the mixture in vacuo.

-

Purify the product via flash chromatography to yield the oxabicyclic intermediate.

Step 3: Boron Trichloride-Mediated Ring Opening

-

Dissolve the oxabicyclic intermediate (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78 °C.

-

Add boron trichloride (BCl₃) (1.0 M solution in DCM, 3.0 equivalents) dropwise.

-

Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash chromatography to afford the target 3,7-dimethoxytropolone.

Workflow for [5+2] Cycloaddition Route to Tropolones

Caption: Oxidopyrylium [5+2] cycloaddition workflow.

Ring Expansion Strategy via the Büchner Reaction

The Büchner reaction involves the cyclopropanation of an aromatic ring with a diazo compound, followed by a ring expansion to form a cycloheptatriene, which can then be oxidized to a tropolone.[4] This method is particularly useful for synthesizing simpler tropolones.[8]

Experimental Protocol: Synthesis of an α-Tropolone via Autoxidation

This protocol describes a recently developed, simplified oxidation step for certain cycloheptatrienes.[8]

Step 1: Büchner Reaction

-

In a round-bottom flask, dissolve the substituted benzene derivative (e.g., 1,3-benzodioxole) (1.0 equivalent) in an appropriate solvent like dichloromethane (DCM).

-

Add a rhodium catalyst, such as Rh₂(OAc)₄ (0.5-2 mol%).

-

Add a solution of ethyl diazoacetate (1.1 equivalents) in DCM dropwise to the reaction mixture at room temperature over several hours using a syringe pump.

-

Stir the reaction overnight.

-

Concentrate the solvent under reduced pressure and purify the resulting cycloheptatriene by flash column chromatography.

Step 2: Autoxidation to Tropolone

-

Dissolve the purified cycloheptatriene in a suitable solvent or use it neat.

-

Gently bubble a stream of compressed air through the solution (or over the neat oil) for 24-48 hours.

-

Monitor the reaction by TLC or ¹H NMR for the appearance of the tropolone product.

-

Once the reaction is complete, the tropolone can often be isolated by simple filtration or crystallization without the need for chromatography.

Workflow for Büchner Reaction Route to Tropolones

Caption: Büchner reaction and autoxidation workflow.

Part 2: Biosynthesis of this compound

Isatropolones are natural products derived from a type II polyketide synthase (PKS) pathway in Streptomyces.[2][9] The biosynthesis involves the formation of a poly-β-ketoacyl chain followed by a series of complex cyclizations and oxidative rearrangements to construct the characteristic fused-ring system.[3][10]

Key Stages in Isatropolone Biosynthesis:

-

Polyketide Chain Assembly: A type II PKS catalyzes the iterative condensation of malonyl-CoA extender units to form a linear polyketide chain.

-

Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclizations to form aromatic or mono-cyclic intermediates.

-

Oxidative Rearrangement: A key step involves complex oxidative rearrangements to form the seven-membered tropolone ring. Recent evidence points to the formation of a dihydrotropolone intermediate, which then undergoes spontaneous oxidation.[10] The discovery of 7,12-dihydroisatropolone C (H₂ITC) as a direct precursor to Isatropolone C supports this proposed mechanism.[10]

-

Tailoring Reactions: A series of tailoring enzymes, including oxidoreductases and glycosyltransferases, modify the polycyclic core to produce the final this compound, B, and C structures.

Proposed Biosynthetic Pathway of Isatropolone

Caption: Proposed biosynthetic pathway of this compound.

Part 3: Biological Activity and Data

This compound and its analogues exhibit significant biological activities, making them attractive lead compounds for drug development. Their primary activities include antiprotozoal effects and the induction of autophagy.[1][3]

| Compound | Biological Activity | Target/Assay | Quantitative Data (IC₅₀/MIC) | Reference |

| This compound | Antiprotozoal | Leishmania donovani amastigotes | IC₅₀ = 0.5 µM | [3] |

| Miltefosine (Control) | Antiprotozoal | Leishmania donovani amastigotes | IC₅₀ = 0.3 µM | [3] |

| Isatropolone C | Autophagy Induction | HepG2 cells | Induces complete autophagy | [3] |

| Di-isatropolone C | Autophagy Induction | HepG2 cells | Induces autophagy | [1] |

| Tropolone (General) | Antifungal | Pythium aphanidermatum | MIC = 6.0 µg/mL | [11] |

| Tropolone (General) | Enzyme Inhibition | Carboxypeptidase A | IC₅₀ = 2.73 x 10⁻⁶ M | [11] |

Key Properties of Isatropolones:

-

Amine-Scavenging: The 1,5-diketone moiety can react with primary amines, leading to the formation of a pyridine ring.[2]

-

Fluorescence: The covalent binding to amines alters their fluorescence properties, enabling visualization of reacted proteins and peptides.[2][3]

References

- 1. Di-Isatropolone C, a Spontaneous Isatropolone C Dimer Derivative with Autophagy Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and Biosynthesis of Isatropolones, Bioactive Amine-Scavenging Fluorescent Natural Products from Streptomyces Gö66 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbocycloaddition Strategies for Troponoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Polyoxygenated Tropolones and their Antiviral Activity Against Hepatitis B Virus and Herpes Simplex Virus-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidopyrylium [5+2] Cycloaddition Chemistry: Historical Perspective and Recent Advances (2008–2018) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of α-Tropolones through Autoxidation of Dioxole-Fused Cycloheptatrienes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Dihydroisatropolone C from Streptomyces and Its Implication in Tropolone-Ring Construction for Isatropolone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological activity of tropolone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction and Purification of Isatropolone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatropolone A is a bioactive natural product belonging to the isatropolone class of compounds, which are characterized by a rare tropolone ring structure.[1] These compounds are produced by actinomycetes, notably Streptomyces species.[1][2] this compound has garnered significant interest due to its potent biological activities, including promising activity against Leishmania donovani, the causative agent of leishmaniasis.[1] The development of efficient and reproducible protocols for the extraction and purification of this compound is crucial for advancing research into its therapeutic potential. These application notes provide a detailed protocol for the extraction and purification of this compound from Streptomyces sp. CPCC 204095, aimed at providing researchers with a comprehensive guide for obtaining this valuable compound.

Fermentation and Extraction

The production of this compound is initiated through the fermentation of Streptomyces sp. CPCC 204095. Following an adequate fermentation period, the extraction of the target compound from the culture is performed.

Experimental Protocol: Fermentation and Extraction

-

Fermentation:

-

Prepare a suitable fermentation medium for Streptomyces sp. CPCC 204095. A recommended solid-state fermentation medium can be optimized for high-yield production.[3]

-

Inoculate the medium with a fresh culture of Streptomyces sp. CPCC 204095.

-

Incubate the culture under optimal conditions (e.g., temperature, pH, and aeration) to facilitate the biosynthesis of this compound. Genetically engineered strains may yield significantly higher titers, with reports of up to 980.8 mg/L of this compound.[1][3]

-

-

Extraction:

-

After the fermentation period (typically several days), harvest the entire culture broth.

-

Extract the culture broth with an equal volume of ethyl acetate acidified with 5% acetic acid. This acidification is crucial for the efficient extraction of isatropolones.[2]

-

Perform the extraction twice to ensure a high recovery of the target compound.

-

Combine the organic layers (ethyl acetate) and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification

The purification of this compound from the crude extract is a multi-step process typically involving column chromatography techniques to separate the target compound from other metabolites.

Experimental Protocol: Purification

1. Silica Gel Column Chromatography (Initial Purification)

This initial step aims to fractionate the crude extract and isolate a fraction enriched with this compound.

-

Column Preparation:

-

Prepare a silica gel column with a suitable diameter and length. The amount of silica gel should be approximately 20-50 times the weight of the crude extract.

-

Equilibrate the column with a non-polar solvent such as dichloromethane or hexane.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., dichloromethane).

-

Alternatively, for samples with poor solubility, a dry loading method can be employed by adsorbing the extract onto a small amount of silica gel before loading it onto the column.

-

-

Elution:

-

Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of methanol in dichloromethane.

-

Start with 100% dichloromethane and gradually increase the concentration of methanol (e.g., from 0% to 10% methanol).

-

Collect fractions of the eluate.

-

-

Fraction Analysis:

-

Analyze the collected fractions by thin-layer chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

-

Pool the fractions that show a high concentration of the desired compound.

-

Evaporate the solvent from the pooled fractions to obtain a semi-purified this compound sample.

-

2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.

-

Column: A reversed-phase C18 column is a suitable choice for the separation of moderately polar compounds like this compound.

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape, is commonly used.

-

Elution Gradient (Example):

-

Start with a lower concentration of acetonitrile (e.g., 30%) and increase it linearly to a higher concentration (e.g., 90%) over a period of 30-40 minutes.

-

The optimal gradient may need to be determined empirically based on the specific column and HPLC system.

-

-

Detection: Monitor the elution profile using a UV detector, typically at a wavelength where this compound exhibits strong absorbance.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Final Processing: Evaporate the solvent from the collected fraction to yield highly purified this compound. The purity can be confirmed by analytical HPLC and the structure verified by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The yield of this compound can vary significantly depending on the fermentation conditions and the specific strain of Streptomyces used. Genetic engineering of the producing strain has been shown to dramatically increase the production titer.

| Parameter | Value | Source |

| Producing Organism | Streptomyces sp. CPCC 204095 | [1][2][3] |

| Fermentation Type | Small-scale solid-state fermentation | [3] |

| Maximum Titer (Engineered Strain) | 980.8 mg/L | [1][3] |

| Extraction Solvent | Ethyl acetate with 5% acetic acid | [2] |

| Initial Purification Method | Silica Gel Column Chromatography | General Practice |

| Final Purification Method | Preparative HPLC | General Practice |

Experimental Workflow and Signaling Pathways

Diagram of the this compound Extraction and Purification Workflow

Caption: Workflow for the extraction and purification of this compound.

References

- 1. Engineering Streptomyces sp. CPCC 204095 for the targeted high-level production of this compound by elucidating its pathway-specific regulatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydroisatropolone C from Streptomyces and Its Implication in Tropolone-Ring Construction for Isatropolone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: Isatropolone A Cytotoxicity Assay in Cancer Cell Lines

Note to the Reader: As of November 2025, publicly available scientific literature does not contain specific quantitative data (e.g., IC50 values) on the cytotoxic activity of Isatropolone A against a panel of human cancer cell lines. Research has primarily focused on the potent activity of this compound against Leishmania donovani and the ability of related isatropolones to induce autophagy.[1][2][3][4][5]

This document, therefore, provides a generalized framework for assessing the cytotoxicity of tropolone compounds, like this compound, in cancer cell lines. The protocols and potential mechanisms described are based on studies of other tropolone derivatives which have shown anti-proliferative effects.[6]

Introduction

Isatropolones are a class of secondary metabolites produced by Streptomyces species, characterized by a unique tropolone ring structure.[1][2][5] While specific anticancer data for this compound is not yet available, other tropolone-containing compounds have demonstrated cytotoxic and anti-proliferative activities against various cancer cell types.[6][7] The proposed mechanisms of action for these related compounds often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[8][9][10][11][12]

These application notes provide detailed protocols for researchers and drug development professionals to evaluate the cytotoxic potential of this compound or other novel tropolone derivatives against cancer cell lines.

Hypothetical Data Presentation

Should experimental data become available, it is recommended to present it in a clear, tabular format for easy comparison of the cytotoxic effects of this compound across different cancer cell lines. An example of such a table is provided below.

Table 1: Hypothetical Cytotoxic Activity of this compound in Human Cancer Cell Lines (Example Data)

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | Data Not Available |

| MDA-MB-231 | Breast Adenocarcinoma | Data Not Available |

| A549 | Lung Carcinoma | Data Not Available |

| HeLa | Cervical Adenocarcinoma | Data Not Available |

| HT-29 | Colorectal Adenocarcinoma | Data Not Available |

| PC-3 | Prostate Adenocarcinoma | Data Not Available |

| HepG2 | Hepatocellular Carcinoma | Data Not Available |

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following are detailed protocols for key experiments to determine the cytotoxicity and preliminary mechanism of action of a test compound like this compound.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.

Materials:

-

This compound (or test compound)

-

Human cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations to be tested.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from the wells.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the curve.

-

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the investigation of the effects of a compound on cell cycle progression.

Materials:

-

This compound (or test compound)

-

Human cancer cell lines

-

Complete cell culture medium

-

6-well cell culture plates

-

PBS, sterile

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at its IC50 concentration (and other relevant concentrations) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization, collecting both adherent and floating cells.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

This compound (or test compound)

-

Human cancer cell lines

-

Complete cell culture medium

-

6-well cell culture plates

-

PBS, sterile

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-